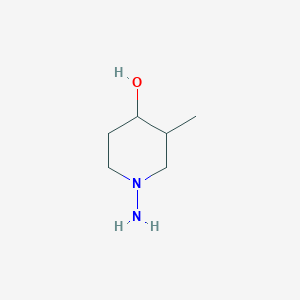

1-Amino-3-Methylpiperidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

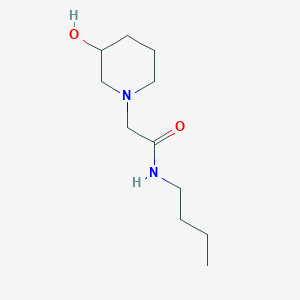

The synthesis of 1-Amino-3-methylpiperidin-4-ol involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure can be further analyzed using techniques such as X-ray diffraction .Chemical Reactions Analysis

This compound is known for its reactivity in various chemical reactions. Its unique properties allow it to participate in a wide range of reactions, making it a valuable tool in scientific research.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 141.0±8.0 °C at 760 mmHg, and a vapor pressure of 6.0±0.3 mmHg at 25°C . It also has a molar refractivity of 34.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Piperidinderivate, einschließlich Verbindungen wie „1-Amino-3-Methylpiperidin-4-ol“, spielen eine entscheidende Rolle in der Arzneimittelforschung. Sie sind bekannt für ihre pharmakophore Eigenschaften, die in verschiedenen therapeutischen Anwendungen genutzt werden. Beispielsweise wurden Piperidinderivate als Inhibitoren in Krebsmedikamenten eingesetzt .

Synthese komplexer Moleküle

Diese Verbindungen sind auch bei der Synthese komplexer Moleküle von Bedeutung. Sie dienen als Bausteine für die Herstellung einer Vielzahl von Substanzen, darunter Spiropiperidine und Piperidinone, die vielfältige wissenschaftliche und industrielle Anwendungen haben .

Forschung und akademische Studien

In der akademischen Forschung werden Piperidinderivate auf ihre chemischen Eigenschaften und potenziellen Anwendungen untersucht. Sie sind Gegenstand zahlreicher wissenschaftlicher Veröffentlichungen und Forschungsprojekte, die darauf abzielen, neue Anwendungen und Synthesemethoden zu entdecken .

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 1-Amino-3-methylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research will likely focus on improving synthesis methods and exploring new applications for these compounds .

Wirkmechanismus

Target of Action

1-Amino-3-methylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, blocking its function . This blockade prevents HIV-1 from entering the cells, thereby inhibiting the progression of the infection . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The compound affects the HIV-1 entry pathway by blocking the CCR5 receptor . This prevents the virus from entering the cells and replicating, thereby inhibiting the progression of the infection .

Pharmacokinetics

Pharmacokinetics generally describe the relationship between dose administered and time course of drug concentration, characterized by systemic input and disposition kinetic processes . These processes, often referred to as Absorption, Distribution, Metabolism, and Elimination (ADME), are crucial for understanding the drug’s bioavailability and optimizing drug therapy .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells and replicating, thereby potentially slowing the progression of the infection .

Action Environment

The action environment of this compound is within the human body, specifically at the cellular level where the CCR5 receptor is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological state of the individual, the presence of other medications, and individual genetic variations affecting drug metabolism and response.

Eigenschaften

IUPAC Name |

1-amino-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-4-8(7)3-2-6(5)9/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFOQDGTJKCVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

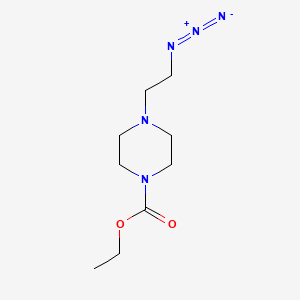

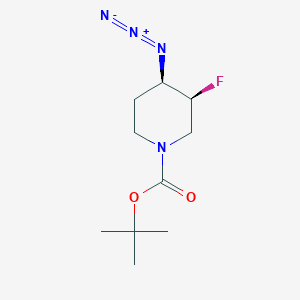

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)

![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)

amine](/img/structure/B1488315.png)